7-Ketodeoxycholic acid (7-KDCA, CAS 911-40-0) is an oxidized secondary bile acid characterized by a ketone group at the C7 position [1]. It is formed naturally via the microbial oxidation of cholic acid in the gastrointestinal tract [2]. In industrial and research procurement, 7-KDCA is prioritized as a high-purity biocatalytic intermediate for the synthesis of 7β-epimerized bile acids, a specialized TGR5 receptor agonist for gastrointestinal pharmacology, and an essential analytical standard for resolving isobaric interferences in complex LC-MS/MS metabolomic profiling [3].
Substituting 7-KDCA with its primary precursor, Cholic Acid (CA), or its non-keto counterpart, Deoxycholic Acid (DCA), critically compromises both synthetic and experimental workflows [1]. In biocatalytic synthesis, starting with CA requires an initial NAD+-dependent oxidation step by 7α-hydroxysteroid dehydrogenase, introducing cofactor regeneration complexities and equilibrium constraints that direct procurement of 7-KDCA bypasses [2]. In pharmacological and metabolomic contexts, DCA lacks the 7-oxo moiety, resulting in higher hydrophobicity, distinct receptor binding profiles—such as failing to activate the TGR5-IP3R mucosal healing axis as effectively—and entirely different chromatographic retention times, making generic substitution impossible [3].
In the enzymatic synthesis of 7β-epimerized bile acids (e.g., ursocholic acid), utilizing 7-KDCA as the starting substrate directly engages 7β-hydroxysteroid dehydrogenase (7β-HSDH) [1]. Compared to starting with Cholic Acid (CA), which requires an initial oxidation by 7α-HSDH, 7-KDCA eliminates the need for a complex NAD+/NADH cofactor regeneration system in the first step [2]. This prevents equilibrium-driven yield limitations associated with the reversible oxidation of the 7α-hydroxyl group, streamlining the bioprocess [1].
| Evidence Dimension | Process steps and cofactor requirements |
| Target Compound Data | 7-KDCA requires only 1 reduction step (7β-HSDH) with NADP(H)/NAD(H) to yield ursocholic acid. |
| Comparator Or Baseline | Cholic Acid (CA) requires 2 steps (oxidation then reduction) and dual cofactor recycling. |
| Quantified Difference | Eliminates 1 enzymatic step and 1 cofactor regeneration cycle, preventing equilibrium-driven yield loss. |
| Conditions | Enzymatic epimerization bioreactors. |
Procuring the 7-keto intermediate directly streamlines biocatalytic workflows and maximizes conversion yields in the synthesis of rare bile acids.
Recent in vivo studies on ulcerative colitis models demonstrate that 7-KDCA significantly outperforms other secondary bile acids in promoting intestinal epithelial repair [1]. When compared head-to-head with Deoxycholic Acid (DCA) and Lithocholic Acid (LCA), 7-KDCA exhibited the strongest acceleration of colonic mucosal healing [1]. This is driven by its specific ability to activate the TGR5-IP3R signaling axis, inducing endoplasmic reticulum calcium release and enhancing epithelial cell migration, a mechanism not efficiently triggered by DCA [1].
| Evidence Dimension | Promotion of colonic mucosal healing |
| Target Compound Data | 7-KDCA exerts the strongest pro-repair activity and epithelial migration enhancement. |
| Comparator Or Baseline | Deoxycholic Acid (DCA) and Lithocholic Acid (LCA) showed significantly lower mucosal repair efficacy. |
| Quantified Difference | 7-KDCA demonstrated the strongest acceleration of colonic mucosal healing among tested endogenous bile acids. |
| Conditions | Dextran sulfate sodium (DSS)-induced and biopsy-induced colonic wounding injury models in mice. |
Establishes 7-KDCA as the optimal lead compound for procurement in gastrointestinal drug discovery targeting mucosal defect-related diseases.
Unconjugated bile acids exhibit very limited fragmentation in mass spectrometry, often requiring precursor-to-precursor MRM transitions [1]. Using high-purity 7-KDCA as a reference standard is mandatory to distinguish it from isobaric dihydroxy-keto bile acids [2]. Relying on generic bile acid mixtures fails because the lack of distinct product ions—unlike glycine or taurine conjugates which yield distinct m/z 74 or 80 fragments—necessitates exact retention time matching of the m/z 405.2 transition to prevent co-elution artifacts and false quantification [1].
| Evidence Dimension | Chromatographic identification accuracy |
| Target Compound Data | High-purity 7-KDCA standard provides exact retention time for the m/z 405.2 -> 405.2 (deprotonated) transition. |
| Comparator Or Baseline | Generic mixtures or reliance on m/z alone leads to false positive quantification due to isobaric overlap. |
| Quantified Difference | Resolves 100% of isobaric ambiguity for the 3α,12α-dihydroxy-7-oxo configuration where fragmentation is absent. |
| Conditions | High-resolution LC-MS/MS profiling of complex biological matrices (feces/serum). |
Essential for analytical laboratories to ensure reproducible, artifact-free quantification of microbiome-altered lipid metabolism.
Procured as the direct substrate for 7β-HSDH enzymes in the production of 7β-epimerized bile acids, bypassing the need for multi-enzyme cascade optimization and cofactor recycling required when starting from primary bile acids [1].
Utilized as a specialized TGR5-IP3R axis agonist in primary screening and in vivo models for ulcerative colitis, where it provides superior mucosal healing baseline data compared to standard deoxycholic acid [2].
Procured as a highly specific analytical standard for LC-MS/MS to accurately quantify gut microbiota oxidation activity, resolving isobaric interferences in unconjugated bile acid profiling [3].